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Compound of Interest

Compound Name: CGP71683 hydrochloride

Cat. No.: B606631

Dear Researcher,

Thank you for your request for an in-depth technical guide on CGP71683 hydrochloride for
neuroscience research, focusing on its role as a GABA B receptor antagonist.

Upon a thorough review of the scientific literature, we must highlight a critical discrepancy. The
compound CGP71683 hydrochloride is consistently and authoritatively identified as a potent
and highly selective Neuropeptide Y (NPY) Y5 receptor antagonist, not a GABA B receptor
antagonist. It is possible that this compound has been confused with other research chemicals
that share the "CGP" designation, such as CGP 35348 or CGP 55845, which are indeed well-
characterized GABA B receptor antagonists.

Providing a guide on CGP71683 hydrochloride as a GABA B receptor antagonist would be
scientifically inaccurate. To ensure the scientific integrity of the information provided, we
propose to generate the detailed guide on one of the following, factually correct topics:

e CGP71683 hydrochloride as a Neuropeptide Y (NPY) Y5 receptor antagonist and its
applications in neuroscience, particularly in research related to appetite, anxiety, and
metabolism.

o A well-established GABA B receptor antagonist (e.g., CGP 55845 or CGP 35348) and its role
in neuroscience research.
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To demonstrate our ability to fulfill your request on a corrected topic, we have provided a
sample of the content you requested below, focusing on the general mechanism of GABA B
receptor antagonism and featuring data for established antagonists.

Sample Content: A Technical Guide to GABA B

Receptor Antagonists
Introduction to GABA B Receptors in Neuroscience

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian
central nervous system. It exerts its effects via two main classes of receptors: the ionotropic
GABA A receptors and the metabotropic GABA B receptors. GABA B receptors are G-protein
coupled receptors (GPCRSs) that play a crucial role in modulating neuronal excitability and
synaptic transmission.[1][2] They mediate slow and prolonged inhibitory signals.[1]

Located on both presynaptic and postsynaptic membranes, GABA B receptors are obligate
heterodimers, composed of GABA B1 and GABA B2 subunits.[3] Their activation leads to a
cascade of downstream signaling events, primarily through the inhibition of adenylyl cyclase
and the regulation of ion channels, which results in neuronal hyperpolarization and reduced
neurotransmitter release.[1] Antagonists of the GABA B receptor block these effects, thereby
preventing GABA-mediated inhibition and increasing neuronal excitability. This property makes
them valuable tools for studying the role of the GABA B system in various physiological and
pathological processes, including cognition, epilepsy, and pain.[2]

Quantitative Data for Select GABA B Receptor
Antagonists

The following table summarizes key quantitative data for well-characterized GABA B receptor
antagonists, which are often used in neuroscience research.
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Compound Receptor Binding
Potency (IC50) . . Notes
Name Target Affinity (pKi)
Potent and
CGP 55845 selective
GABAB 5nM 8.35
hydrochloride antagonist.[4][5]

[6]

Selective, brain-
CGP 35348 GABA B 34 uM - penetrant
antagonist.[7][8]

Selective
Saclofen GABA B - - )
antagonist.

Selective,

competitive, and
SCH 50911 GABAB - - orally

bioavailable

antagonist.

Signaling Pathways

Activation of the GABA B receptor by GABA initiates a signaling cascade through its associated
G-protein (Gai/o). This leads to the dissociation of the Ga and Gy subunits. The Ga subunit
inhibits adenylyl cyclase, reducing cAMP levels, while the GBy subunit modulates ion channel
activity. Presynaptically, this results in the inhibition of voltage-gated Ca2+ channels,
suppressing neurotransmitter release. Postsynaptically, it leads to the activation of G-protein-
coupled inwardly-rectifying K+ (GIRK) channels, causing membrane hyperpolarization and an
inhibitory postsynaptic potential. GABA B receptor antagonists, such as CGP 55845, block the
initial binding of GABA, thereby preventing this entire inhibitory cascade.
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GABA B Receptor signaling at presynaptic and postsynaptic terminals.
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Experimental Protocols

This protocol is adapted from methodologies used to study the effects of GABA B antagonists
on inhibitory postsynaptic potentials (IPSPs) in rat neocortical neurons.[9]

Objective: To assess the effect of a GABA B receptor antagonist (e.g., CGP 55845A) on
presynaptically-mediated paired-pulse depression of IPSPs.

1. Slice Preparation:

Anesthetize and decapitate a young adult rat according to approved animal care protocols.
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CQ2) artificial
cerebrospinal fluid (aCSF).

Cut coronal slices (e.g., 300-400 um thickness) of the neocortex using a vibratome.
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow
them to recover for at least 1 hour before recording.

. Electrophysiological Recording:

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF
at 30-32°C.

Perform whole-cell patch-clamp recordings from pyramidal neurons in the neocortex.

Use a stimulating electrode to evoke synaptic responses. To isolate inhibitory currents,
excitatory transmission can be blocked using antagonists like CNQX and APV.

Employ a paired-pulse stimulation paradigm (e.g., two stimuli separated by an interstimulus
interval of 100-500 ms) to induce use-dependent depression of the IPSP, a phenomenon
mediated by presynaptic GABA B autoreceptors.[9]

. Pharmacological Application:

Establish a stable baseline recording of paired-pulse depression.

Bath-apply the GABA B receptor antagonist, CGP 55845A, at a known concentration (e.g., in
the micromolar range).

Record the paired-pulse responses in the presence of the antagonist. A reduction or abolition
of paired-pulse depression indicates a successful blockade of presynaptic GABA B
autoreceptors.[9]

. Data Analysis:
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Measure the amplitude of the first and second IPSP in each pair.

Calculate the paired-pulse ratio (IPSP2/IPSP1) before and after the application of the
antagonist.

Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the
antagonist's effect.

We look forward to your feedback and are prepared to develop a comprehensive guide on the

corrected topic of your choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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